6-Oxaspiro[4.5]decan-1-amine hydrochloride
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Overview
Description
6-Oxaspiro[45]decan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a spirocyclic amine, which means it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[4.5]decan-1-amine hydrochloride typically involves a multi-step process. One common method is the tandem Prins/pinacol reaction, which is catalyzed by Lewis acids. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[4.5]decan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
6-Oxaspiro[4.5]decan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]decan-1-amine hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[4.5]decan-1-one: A related compound with a ketone group instead of an amine.
8-Oxaspiro[4.5]decan-1-amine: A similar compound with a different ring size.
Spiro[4.5]decan-1-amine: A compound with a similar spirocyclic structure but lacking the oxygen atom.
Uniqueness
6-Oxaspiro[45]decan-1-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKPDQJZCMNQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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